molecular formula C9H12ClNO B13877480 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one

Cat. No.: B13877480
M. Wt: 185.65 g/mol
InChI Key: GXWNRIBYMAZFNA-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is an organic compound belonging to the pyridinone family. This compound is characterized by a pyridinone ring substituted with chloromethyl, ethyl, and methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one typically involves the chloromethylation of a pyridinone precursor. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve an acidic environment and controlled temperatures to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation Products: Formation of pyridinone derivatives with higher oxidation states.

    Reduction Products: Formation of reduced pyridinone derivatives with lower oxidation states.

Scientific Research Applications

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ethyl and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-4-ethyl-5-methyl-1H-pyridin-3-one
  • 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-4-one
  • 2-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-3-one

Uniqueness

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring. This unique arrangement of substituents imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. The presence of the chloromethyl group, in particular, allows for versatile chemical modifications, enhancing its utility in various research and industrial contexts.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C9H12ClNO/c1-3-7-4-8(5-10)9(12)11-6(7)2/h4H,3,5H2,1-2H3,(H,11,12)

InChI Key

GXWNRIBYMAZFNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)CCl)C

Origin of Product

United States

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